N-(Phenylthio)phthalimide
Overview
Description
N-(Phenylthio)phthalimide is an N-substituted phthalimide. It is used as a sulphenylating agent .
Synthesis Analysis
The synthesis of N-(Phenylthio)phthalimide has been reported . The title compound N-(Phenylthio)phthalimide has been synthesized and characterized by FT-IR, NMR, and X-ray single-crystal determination .Molecular Structure Analysis
The compound crystallizes in the triclinic sp. gr. Pbar 1 with Z = 2. The title compound is not planar. The dihedral angle between the phthalimide and phenyl ring systems is 77.41 (8)° . The N-(Phenylthio)phthalimide molecule contains a total of 29 bond(s). There are 20 non-H bond(s), 14 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), and 1 sulfonamide(s) (thio-/dithio-) .Chemical Reactions Analysis
To a stirred solution of 55 gm (0.5 mole) of benzene thiol in 300 ml of η -pentane at 0°C is added chlorine gas until an assay (GC) of the resulting red-orange solution shows quantitative conversion to the sulfenyl chloride. The reaction usually requires about 39 gm (0.6 mole) of chlorine .Physical And Chemical Properties Analysis
N-(Phenylthio)phthalimide has a molecular weight of 255.29. It is a white to light yellow powder to crystal. It has a melting point of 161.0 to 166.0 °C .Scientific Research Applications
1. Herbicide Discovery
- Application Summary: N-(Phenylthio)phthalimide derivatives have been used in the design of potent protoporphyrinogen oxidase inhibitors, which are promising targets for herbicide discovery .
- Methods of Application: A series of novel phthalimide derivatives were designed by molecular docking studies targeting the crystal structure of mitochondrial PPO from tobacco . The derivatives were synthesized, characterized, and their herbicidal activities were evaluated .
- Results: The herbicidal bioassay results showed that some compounds had good herbicidal activities . One of them showed excellent herbicidal efficacy against A. retroflexus and B. campestris via the small cup method and via pre-emergence and post-emergence spray treatments .
2. Inhibition of Nematode Trehalose-6-Phosphate Phosphatases
- Application Summary: N-(Phenylthio)phthalimide has been identified as an inhibitor of nematode trehalose-6-phosphate phosphatases .
- Methods of Application: Recombinant TPPs were subjected to a two-tiered screening approach to evaluate several diverse compound groups with respect to their potential as TPP inhibitors .
- Results: N-(Phenylthio)phthalimide was identified as an inhibitor of nematode TPPs with apparent K ivalues of . μM and . μM against the enzymes from the zoonotic roundworms Ancylostoma ceylanicumand Toxocara canis, respectively .
3. Synthesis of Phenyl (3-Trimethoxysilylpropyl)-Disulfide
- Application Summary: N-(Phenylthio)phthalimide is used as a reagent in the synthesis of phenyl (3-trimethoxysilylpropyl)-disulfide .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
4. Synthesis of N-phenyl Phthalimides
- Application Summary: N-(Phenylthio)phthalimide is used in the design and synthesis of N-phenyl phthalimides as potent protoporphyrinogen oxidase inhibitors .
- Methods of Application: A series of novel phthalimide derivatives were designed by molecular docking studies targeting the crystal structure of mitochondrial PPO from tobacco . The derivatives were synthesized and characterized, and their herbicidal activities were subsequently evaluated .
- Results: The herbicidal bioassay results showed that some compounds had good herbicidal activities . One of them showed excellent herbicidal efficacy against A. retroflexus and B. campestris via the small cup method and via pre-emergence and post-emergence spray treatments .
5. Sulfenylation of Ylides and β−Keto Esters
- Application Summary: N-(Phenylthio)phthalimide may be used in the sulfenylation of ylides and β−keto esters .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
6. Synthesis of N-(Aryl/Alkylsulfenyl)Succinimides
- Application Summary: N-(Phenylthio)phthalimide has been widely employed as a new alternative sulfenylating reagent in the field of organic synthesis .
- Methods of Application: These compounds are readily accessible, safe, and more stable than toxic, unstable, and foul-smelling thiols .
- Results: The specific results or outcomes obtained were not detailed in the source .
4. Synthesis of N-phenyl Phthalimides
- Application Summary: N-(Phenylthio)phthalimide is used in the design and synthesis of N-phenyl phthalimides as potent protoporphyrinogen oxidase inhibitors .
- Methods of Application: A series of novel phthalimide derivatives were designed by molecular docking studies targeting the crystal structure of mitochondrial PPO from tobacco . The derivatives were synthesized and characterized, and their herbicidal activities were subsequently evaluated .
- Results: The herbicidal bioassay results showed that some compounds had good herbicidal activities . One of them showed excellent herbicidal efficacy against A. retroflexus and B. campestris via the small cup method and via pre-emergence and post-emergence spray treatments .
5. Sulfenylation of Ylides and β−Keto Esters
- Application Summary: N-(Phenylthio)phthalimide may be used in the sulfenylation of ylides and β−keto esters .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
6. Synthesis of N-(Aryl/Alkylsulfenyl)Succinimides
- Application Summary: N-(Phenylthio)phthalimide has been widely employed as a new alternative sulfenylating reagent in the field of organic synthesis .
- Methods of Application: These compounds are readily accessible, safe, and more stable than toxic, unstable, and foul-smelling thiols .
- Results: The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
When handling N-(Phenylthio)phthalimide, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .
Future Directions
properties
IUPAC Name |
2-phenylsulfanylisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHKBABHRKQHOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408577 | |
Record name | N-(Phenylthio)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Phenylthio)phthalimide | |
CAS RN |
14204-27-4 | |
Record name | N-(Phenylthio)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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